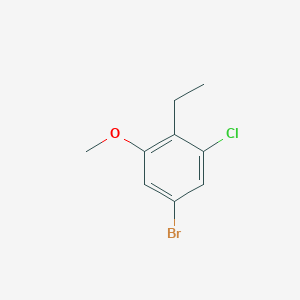
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves a multi-step process:
Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.
Bromination and Chlorination: The intermediate then undergoes bromination and chlorination using bromine and thionyl chloride, respectively, to form the final product.
Chemical Reactions Analysis
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be compared with other similar compounds, such as:
5-Bromo-1,2,3-trimethoxybenzene: This compound has three methoxy groups instead of one, which can influence its reactivity and applications.
Chlorobenzene: Lacks the ethyl and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique physical and chemical properties, making it highly versatile for scientific research.
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
FNOWYBIWUPTACR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


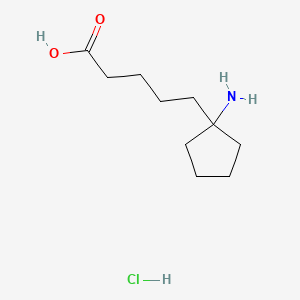

![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
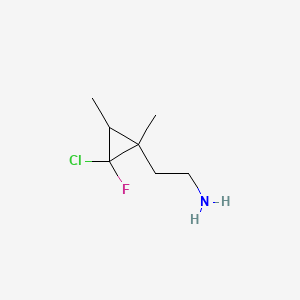
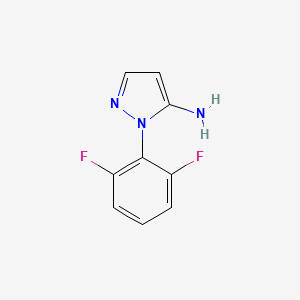


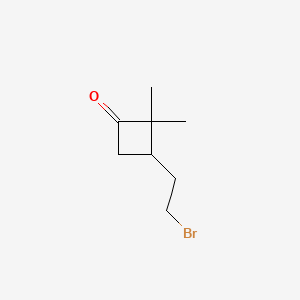
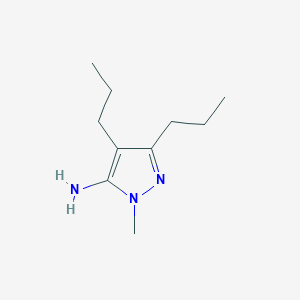

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
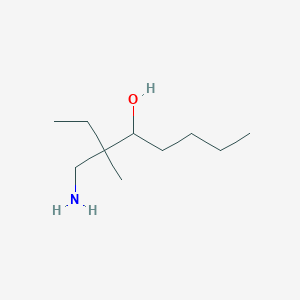
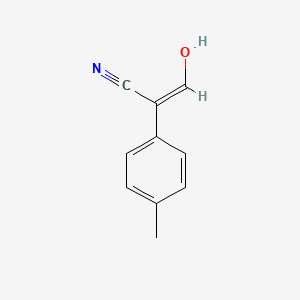
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
